Cas no 2228769-01-3 (3,3-difluoro-1-(2,3,4-trifluorophenyl)cyclobutylmethanamine)

3,3-Difluoro-1-(2,3,4-trifluorophenyl)cyclobutylmethanamine is a fluorinated cyclobutylamine derivative with potential applications in pharmaceutical and agrochemical research. Its unique structure, featuring a difluorinated cyclobutyl ring and a trifluorophenyl substituent, enhances its metabolic stability and lipophilicity, making it a valuable intermediate for drug discovery. The presence of multiple fluorine atoms improves binding affinity and selectivity in target interactions. This compound is particularly relevant in the development of CNS-active molecules or enzyme inhibitors due to its rigid cyclobutyl scaffold and fluorine-induced electronic effects. High purity and well-defined stereochemistry ensure reproducibility in synthetic applications. Suitable for use in medicinal chemistry optimization and structure-activity relationship studies.
3,3-difluoro-1-(2,3,4-trifluorophenyl)cyclobutylmethanamine structure
2228769-01-3 structure
Product name:3,3-difluoro-1-(2,3,4-trifluorophenyl)cyclobutylmethanamine
CAS No:2228769-01-3
MF:C11H10F5N
MW:251.195820331573
CID:5945147
PubChem ID:165850502

3,3-difluoro-1-(2,3,4-trifluorophenyl)cyclobutylmethanamine Chemical and Physical Properties

Names and Identifiers

    • 3,3-difluoro-1-(2,3,4-trifluorophenyl)cyclobutylmethanamine
    • EN300-1970487
    • [3,3-difluoro-1-(2,3,4-trifluorophenyl)cyclobutyl]methanamine
    • 2228769-01-3
    • Inchi: 1S/C11H10F5N/c12-7-2-1-6(8(13)9(7)14)10(5-17)3-11(15,16)4-10/h1-2H,3-5,17H2
    • InChI Key: QUESBKIZIIPPRX-UHFFFAOYSA-N
    • SMILES: FC1(CC(C2C=CC(=C(C=2F)F)F)(CN)C1)F

Computed Properties

  • Exact Mass: 251.07334013g/mol
  • Monoisotopic Mass: 251.07334013g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 2
  • Complexity: 288
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.5
  • Topological Polar Surface Area: 26Ų

3,3-difluoro-1-(2,3,4-trifluorophenyl)cyclobutylmethanamine Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1970487-10.0g
[3,3-difluoro-1-(2,3,4-trifluorophenyl)cyclobutyl]methanamine
2228769-01-3
10g
$5467.0 2023-05-27
Enamine
EN300-1970487-1.0g
[3,3-difluoro-1-(2,3,4-trifluorophenyl)cyclobutyl]methanamine
2228769-01-3
1g
$1272.0 2023-05-27
Enamine
EN300-1970487-0.1g
[3,3-difluoro-1-(2,3,4-trifluorophenyl)cyclobutyl]methanamine
2228769-01-3
0.1g
$1119.0 2023-09-16
Enamine
EN300-1970487-0.25g
[3,3-difluoro-1-(2,3,4-trifluorophenyl)cyclobutyl]methanamine
2228769-01-3
0.25g
$1170.0 2023-09-16
Enamine
EN300-1970487-5g
[3,3-difluoro-1-(2,3,4-trifluorophenyl)cyclobutyl]methanamine
2228769-01-3
5g
$3687.0 2023-09-16
Enamine
EN300-1970487-2.5g
[3,3-difluoro-1-(2,3,4-trifluorophenyl)cyclobutyl]methanamine
2228769-01-3
2.5g
$2492.0 2023-09-16
Enamine
EN300-1970487-0.05g
[3,3-difluoro-1-(2,3,4-trifluorophenyl)cyclobutyl]methanamine
2228769-01-3
0.05g
$1068.0 2023-09-16
Enamine
EN300-1970487-5.0g
[3,3-difluoro-1-(2,3,4-trifluorophenyl)cyclobutyl]methanamine
2228769-01-3
5g
$3687.0 2023-05-27
Enamine
EN300-1970487-0.5g
[3,3-difluoro-1-(2,3,4-trifluorophenyl)cyclobutyl]methanamine
2228769-01-3
0.5g
$1221.0 2023-09-16
Enamine
EN300-1970487-1g
[3,3-difluoro-1-(2,3,4-trifluorophenyl)cyclobutyl]methanamine
2228769-01-3
1g
$1272.0 2023-09-16

Additional information on 3,3-difluoro-1-(2,3,4-trifluorophenyl)cyclobutylmethanamine

Exploring the Unique Properties and Applications of 3,3-Difluoro-1-(2,3,4-trifluorophenyl)cyclobutylmethanamine (CAS No. 2228769-01-3)

In the realm of advanced organic chemistry, 3,3-difluoro-1-(2,3,4-trifluorophenyl)cyclobutylmethanamine (CAS No. 2228769-01-3) stands out as a structurally intriguing compound with significant potential in pharmaceutical and material science applications. This fluorinated cyclobutylamine derivative has garnered attention due to its unique molecular architecture, which combines a cyclobutane core with multiple fluorine substituents. The presence of these fluorine atoms not only enhances the compound's lipophilicity but also improves its metabolic stability, making it a valuable candidate for drug discovery programs.

The synthesis of 3,3-difluoro-1-(2,3,4-trifluorophenyl)cyclobutylmethanamine typically involves sophisticated organic transformations, including cycloaddition reactions and fluorination steps. Researchers have developed optimized protocols to achieve high yields and purity, which are crucial for its application in medicinal chemistry. The compound's CAS number 2228769-01-3 serves as a unique identifier in chemical databases, facilitating its tracking in research publications and patent filings.

One of the most compelling aspects of this compound is its potential role in addressing drug-resistant infections, a topic of immense interest in the pharmaceutical industry. With the rise of antimicrobial resistance (AMR), scientists are exploring novel chemical scaffolds like 3,3-difluoro-1-(2,3,4-trifluorophenyl)cyclobutylmethanamine to develop next-generation therapeutics. Its fluorine-rich structure may interact uniquely with biological targets, offering new mechanisms of action against resistant pathogens.

Beyond pharmaceuticals, this compound has shown promise in material science. The incorporation of fluorinated groups into polymers and coatings can enhance their thermal stability and chemical resistance. Researchers are investigating whether CAS 2228769-01-3 could serve as a building block for high-performance materials used in extreme environments, such as aerospace or electronics.

The physicochemical properties of 3,3-difluoro-1-(2,3,4-trifluorophenyl)cyclobutylmethanamine have been extensively studied. Its logP value suggests favorable membrane permeability, while its hydrogen bond acceptors/donors influence its solubility profile. These characteristics are critical for ADME (Absorption, Distribution, Metabolism, Excretion) predictions in drug development. The compound's stereochemistry also presents interesting opportunities for creating enantiomerically pure derivatives with potentially distinct biological activities.

Recent advancements in computational chemistry have enabled more efficient exploration of this compound's potential. Molecular docking studies and QSAR (Quantitative Structure-Activity Relationship) models help predict how 3,3-difluoro-1-(2,3,4-trifluorophenyl)cyclobutylmethanamine might interact with various enzyme targets. These in silico methods significantly accelerate the hit-to-lead optimization process in drug discovery.

Environmental considerations are increasingly important in chemical research, and the fluorinated nature of this compound raises questions about its ecological impact. Scientists are investigating its biodegradability and potential bioaccumulation, aligning with the growing demand for green chemistry approaches. The development of sustainable synthesis routes for CAS 2228769-01-3 represents an active area of research.

From a commercial perspective, the global market for fluorinated compounds continues to expand, driven by demand from the pharmaceutical, agrochemical, and electronic materials sectors. 3,3-difluoro-1-(2,3,4-trifluorophenyl)cyclobutylmethanamine occupies a niche but potentially valuable position in this market. Its patent landscape and manufacturing scalability will be key factors determining its commercial viability.

Looking ahead, researchers are particularly excited about the possibility of using this compound as a versatile intermediate for creating diverse chemical libraries. Its multiple reactive sites allow for various derivatization strategies, enabling the exploration of structure-activity relationships across different therapeutic areas. The combination of its cyclobutane ring and fluorine atoms creates unique three-dimensionality that could lead to novel bioactive molecules.

In conclusion, 3,3-difluoro-1-(2,3,4-trifluorophenyl)cyclobutylmethanamine (CAS No. 2228769-01-3) represents a fascinating example of modern fluorine chemistry with broad potential applications. As research continues to uncover its properties and utilities, this compound may play an increasingly important role in addressing some of today's most pressing scientific challenges, from drug discovery to advanced materials development.

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